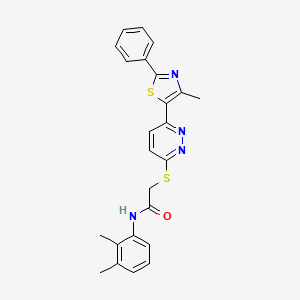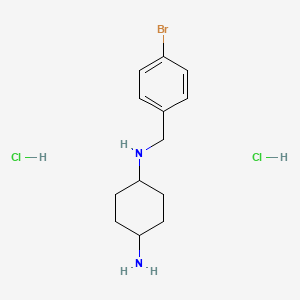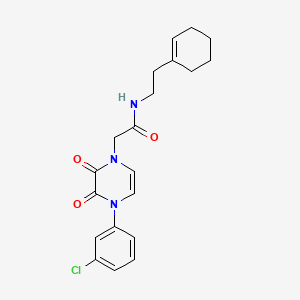![molecular formula C9H14ClNO2 B2559641 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride CAS No. 1184270-78-7](/img/structure/B2559641.png)
3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride” is a chemical compound with the molecular formula C9H13NO2 . It is chemically related to adrenaline and ephedrine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3 . The molecular weight of the compound is 167.21 g/mol .
Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is CNCC(C1=CC(=CC=C1)O)O .
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Stabilization in Acidic Solution
- Study: The crystal structure of a compound similar to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride shows hydrogen-bonding stabilization in acidic solutions. This feature is crucial for the synthesis of dopaminergic prodrugs like Z2055 (Ianelli et al., 1995).
Synthesis of Heterocycles
- Study: Research demonstrates the synthesis of heterocyclic compounds from beta-amino alpha, beta-unsaturated ketones. This synthesis pathway may involve derivatives of this compound (Braibante et al., 2002).
Schiff Base Ligands in Dinuclear Nickel(II) Complexes
- Study: The use of a ligand derived from this compound in synthesizing dinuclear nickel(II) complexes has been explored. These complexes exhibit unique structural and fluorescent properties (Naiya et al., 2010).
Synthesis of Indole Derivatives
- Study: Research into the synthesis of indole derivatives, including 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindoles, potentially involves compounds related to this compound (Dan, 2006).
Synthesis of Transition Metal Complexes
- Study: A novel Schiff base ligand, structurally related to this compound, has been synthesized and used to create transition metal complexes. These complexes were evaluated for their antibacterial and antifungal activities (Pawar et al., 2016).
Absolute Configuration Determination
- Study: Research has been conducted on determining the absolute configuration of a compound structurally similar to this compound, providing insights into stereochemistry (Zhang et al., 2006).
Pharmacological Evaluation of Schiff Bases
- Study: Schiff bases, including those derived from compounds similar to this compound, have been synthesized and evaluated for their cytotoxic, antitumor, and antibacterial activities (Shabbir et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the dilation of pupils .
Mode of Action
This compound acts as an agonist at the alpha-1 adrenergic receptors . By binding to these receptors, it stimulates a response that leads to vasoconstriction, or the narrowing of blood vessels . This results in an increase in blood pressure .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it influences the adrenergic signaling pathway . By stimulating the alpha-1 adrenergic receptors, it triggers a cascade of events that lead to the contraction of smooth muscle cells in the blood vessels . This results in vasoconstriction and an increase in blood pressure .
Result of Action
The primary result of the action of this compound is an increase in blood pressure . This is due to its vasoconstrictive effects, which result from its stimulation of the alpha-1 adrenergic receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as certain medications, can affect how this compound interacts with its targets . Additionally, physiological conditions, such as the pH level of the body, can also impact the compound’s stability and efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-hydroxy-1-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-9(6-11)7-3-2-4-8(12)5-7;/h2-5,9-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNLVBKTOSAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)



![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)

